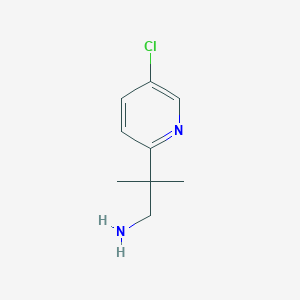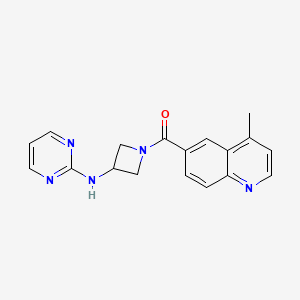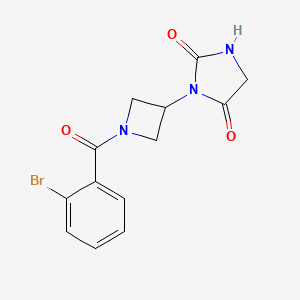![molecular formula C13H10Cl2N2O3 B2458597 methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate CAS No. 477852-83-8](/img/structure/B2458597.png)
methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate
Vue d'ensemble
Description
Methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate is an organic compound that belongs to the carbamate family . It has a linear formula of C13H10Cl2N2O3 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H10Cl2N2O3 . It has a molecular weight of 313.14 .Mécanisme D'action
Methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function. This compound also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, this compound can inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to inhibit the growth of cancer cells by inhibiting the activity of topoisomerase II. In addition, this compound has been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity, which makes it suitable for use in various in vitro and in vivo experiments. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its effects on various biological systems are not fully understood. In addition, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate. One potential direction is to further investigate its antitumor properties and explore its potential use in cancer treatment. Another potential direction is to study its effects on various neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to understand the safety and efficacy of this compound in humans, which could lead to its potential use as a therapeutic agent. Finally, more studies are needed to understand the mechanism of action of this compound and its effects on various biological systems.
Méthodes De Synthèse
Methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate is synthesized through a multi-step process involving various chemical reactions. The synthesis method involves the reaction of 2,4-dichlorobenzoyl chloride with 2-pyrrolidinone to form 2,4-dichlorobenzoyl pyrrolidinone. This intermediate is then reacted with methyl isocyanate to form this compound. The final product is purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
Methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate has potential applications in various fields of scientific research. It has been studied for its antitumor properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its antimicrobial properties and has shown potential in inhibiting the growth of various bacteria and fungi. In addition, this compound has been studied for its potential use in the treatment of Alzheimer's disease and has shown promising results in improving cognitive function.
Safety and Hazards
Propriétés
IUPAC Name |
methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3/c1-20-13(19)17-11-4-7(6-16-11)12(18)9-3-2-8(14)5-10(9)15/h2-6,16H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVQTAAPFWRTHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401325308 | |
| Record name | methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401325308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665723 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
477852-83-8 | |
| Record name | methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401325308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2458515.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(N-cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2458518.png)



![4-[[2-[(3-Cyclopentylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2458524.png)


![2-(pyridin-3-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2458533.png)


![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2458536.png)
